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molecular formula C7H5FIN3 B8361336 1-(Azidomethyl)-4-fluoro-2-iodobenzene

1-(Azidomethyl)-4-fluoro-2-iodobenzene

Cat. No. B8361336
M. Wt: 277.04 g/mol
InChI Key: WAQBMDAUVNOKTB-UHFFFAOYSA-N
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Patent
US07323460B2

Procedure details

Triphenylphosphine (13.2 g, 50.4 mmol) was added to 1-(azidomethyl)-4-fluoro-2-iodobenzene (9.31 g, 33.6 mmol) dissolved in dry DMF (20 mL) at 0° C. After one hour water (3.03 mL, 168 mmol) was added and the solution was heated to 55° C. for one hour. The reaction was cooled and the solution was concentrated to about 10 mL in vacuo. The residue was purified in two runs by preparative HPLC (Gilson semi preparative HPLC system using a Waters Delta pak column (3(10×40 mm I.D.) cartridges, C18, 15 μM pore size) eluting with 95-5% water (0.025% TFA)/acetonitrile (0.025% TFA) at 45 mL/min) to give the desired product in 75% purity. Using a Waters OASIS MCX Cartridge (6 g, 35 cc syringe), half of the 75% pure product dissolved in methanol was loaded onto the column pre-equilibrated with a 1:1 solution of water and methanol. The column was washed once with the 1:1 solution and then washed several times with methanol to remove all UV active material. The amine was eluted by washing the column with methanol saturated with ammonia gas. This procedure was repeated on the remaining 75% pure product. The two batches were combined and concentrated in vacuo to give the free base of the desired product as a yellow oil.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
9.31 g
Type
reactant
Reaction Step One
Name
Quantity
3.03 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N:20]([CH2:23][C:24]1[CH:29]=[CH:28][C:27]([F:30])=[CH:26][C:25]=1[I:31])=[N+]=[N-].O>CN(C=O)C>[F:30][C:27]1[CH:28]=[CH:29][C:24]([CH2:23][NH2:20])=[C:25]([I:31])[CH:26]=1

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
9.31 g
Type
reactant
Smiles
N(=[N+]=[N-])CC1=C(C=C(C=C1)F)I
Step Two
Name
Quantity
3.03 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to about 10 mL in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified in two runs by preparative HPLC (Gilson semi preparative HPLC system
WASH
Type
WASH
Details
eluting with 95-5% water (0.025% TFA)/acetonitrile (0.025% TFA) at 45 mL/min)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C=C1)CN)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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